3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine
Overview
Description
“3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1260817-61-5 . It has a molecular weight of 293.92 . This compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine” is 1S/C7H3Br2FN2/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine” include a molecular weight of 293.92 . The compound is typically stored at room temperature .Scientific Research Applications
Bioisosteric Replacement for GABA A Receptor Ligands
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, as a derivative of 8-fluoroimidazo[1,2-a]pyridine, has been investigated for its potential as a bioisosteric replacement in ligands for the GABA A receptor. This research demonstrates the utility of such compounds in modifying receptor interactions, with implications for the development of new therapeutic agents (Humphries et al., 2006).
Fluorescence Properties in Biochemical Applications
Studies on related compounds, such as 3-hydroxymethyl imidazo[1,2-a]pyridines, have revealed notable fluorescent properties. These properties make such compounds valuable as biomarkers and photochemical sensors, highlighting the potential of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in similar applications (Velázquez-Olvera et al., 2012).
Chemical Synthesis and Inotropic Activity
The synthesis of derivatives of imidazo[1,2-a]pyridines, including those similar to 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine, has been explored for their positive inotropic activity. This research indicates potential applications in the treatment of conditions like congestive heart failure (Yamanaka et al., 1991).
SRN1 Reactions and Nucleophile Reactivity
In the synthesis of novel compounds, the reactivity of different electrophile halides, as demonstrated in compounds like 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, offers insights into the chemical behavior of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine under similar conditions (Vanelle et al., 2008).
Chemosensors for Ion Detection
The structural similarity to compounds like 2,6-Bis(2-benzimidazolyl)pyridine, which acts as a chemosensor for fluoride ions, suggests potential applications of 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in the detection of specific ions, important in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008).
Alzheimer’s Disease Imaging Agents
Research on fluorinated imidazo[1,2-a]pyridine derivatives for binding to amyloid plaques in Alzheimer’s disease indicates a potential application for 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine in neurological imaging and diagnosis (Zeng et al., 2006).
Safety And Hazards
Future Directions
While specific future directions for “3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine” are not available, the World Health Organization has taken the initiative to develop new TB drugs . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests potential future research directions for “3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine” and related compounds.
properties
IUPAC Name |
3,6-dibromo-8-fluoroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHQHYPDDBCOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857512 | |
Record name | 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine | |
CAS RN |
1260817-61-5 | |
Record name | 3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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